molecular formula C20H43N3OS B13805521 Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- CAS No. 82766-25-4

Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-

Cat. No.: B13805521
CAS No.: 82766-25-4
M. Wt: 373.6 g/mol
InChI Key: TUGMAMKNPZRQQK-UHFFFAOYSA-N
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Description

Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- is a complex organic compound with the molecular formula C20H43N3OS. This compound is characterized by the presence of a propanamide backbone, an aminoethyl group, and a dodecylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- typically involves multiple steps. One common method includes the reaction of 2-methyl-3-(dodecylthio)propanoyl chloride with N-[2-[(2-aminoethyl)amino]ethyl]amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and in enzyme inhibition.

    Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-
  • Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-ethyl-
  • Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-propyl-

Uniqueness

Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dodecylthio group enhances its hydrophobicity, making it more effective in interacting with lipid membranes and hydrophobic protein pockets. Additionally, the presence of both amino and thio groups allows for versatile chemical modifications and applications .

Properties

CAS No.

82766-25-4

Molecular Formula

C20H43N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]-3-dodecylsulfanyl-2-methylpropanamide

InChI

InChI=1S/C20H43N3OS/c1-3-4-5-6-7-8-9-10-11-12-17-25-18-19(2)20(24)23-16-15-22-14-13-21/h19,22H,3-18,21H2,1-2H3,(H,23,24)

InChI Key

TUGMAMKNPZRQQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(C)C(=O)NCCNCCN

Origin of Product

United States

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